Arecaidine propargyl ester tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arecaidine propargyl ester tosylate is a potent muscarinic receptor agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors .

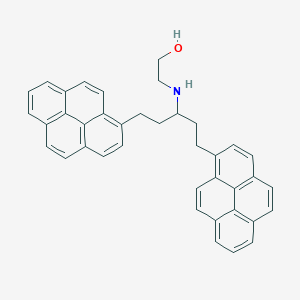

Molecular Structure Analysis

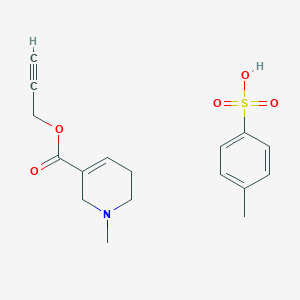

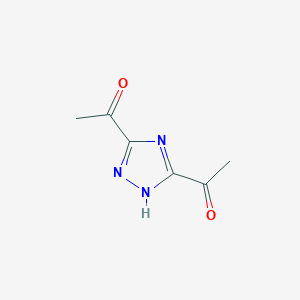

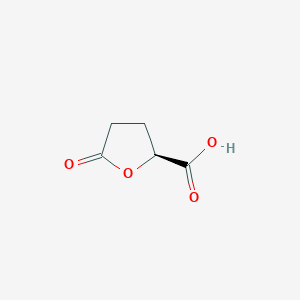

The molecular formula of Arecaidine propargyl ester tosylate is C10H13NO2.C7H8SO3 . Its average mass is 351.417 Da and its monoisotopic mass is 351.114044 Da .Physical And Chemical Properties Analysis

Arecaidine propargyl ester tosylate has a molecular weight of 351.42 . It is soluble up to 100 mM in water .科学的研究の応用

Quantitative Analytical Methods

- Quantitative Determination : APE's quantitative determination has been compared using a colorimetric assay and gas chromatography, with gas chromatography showing higher precision. This method has been utilized in a stability study of APE in biological fluids like rabbit aqueous humor (Langer et al., 1997).

Muscarinic Receptor Studies

- Receptor Subtype Potency : Research has assessed APE's potency at muscarinic M1 and M2 receptor subtypes. It's shown to act as a potent agonist at M1 and M2 receptors, with varying potency based on structural modifications (Moser et al., 1989).

- Cardiovascular Effects : Studies indicate that APE can produce negative chronotropic and inotropic effects in isolated atria, suggesting its potential in cardiovascular research, particularly related to muscarinic K+ channels in guinea-pig atrial myocytes (Chen, 2005).

- Muscarinic Properties : Investigations into the muscarinic activity of APE-related compounds show varying effects on M2 receptor subtypes, providing insights into the structure-activity relationships in muscarinic receptor studies (Tumiatti et al., 2000).

Drug Delivery Systems

- Nanoparticle Drug Delivery : APE has been incorporated into methylmethacrylate sulfopropylmethacrylate copolymer nanoparticles for drug delivery. This novel system achieved prolonged drug release, demonstrating its potential in pharmacological applications (Langer et al., 1997).

Cancer Research

- Glioblastoma Cancer Stem Cells : APE has shown effects on glioblastoma cancer stem cells (GSCs), including inhibiting cell proliferation and inducing apoptosis. This suggests its potential utility in cancer research, particularly regarding the M2 muscarinic receptor's role in GSC growth and survival (Alessandrini et al., 2015).

Cycloisomerization Reactions

- Chemical Synthesis Applications : APE has been used in studies involving alkyne-activated cycloisomerization reactions, which is significant in synthetic chemistry (Verniest & Padwa, 2008).

Safety And Hazards

In case of inhalation, it is recommended to move to fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

特性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWIOMAWPVTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424994 |

Source

|

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arecaidine propargyl ester tosylate | |

CAS RN |

147202-94-6 |

Source

|

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)